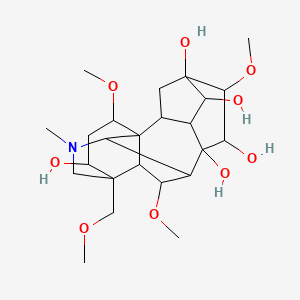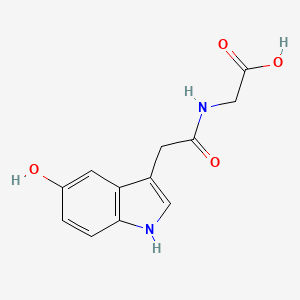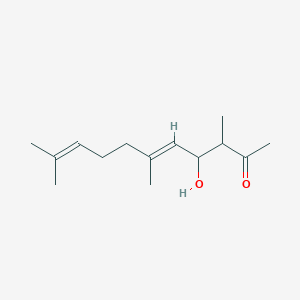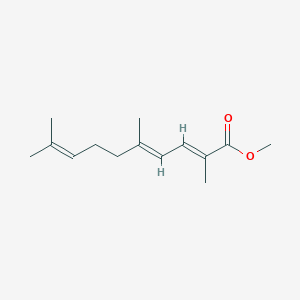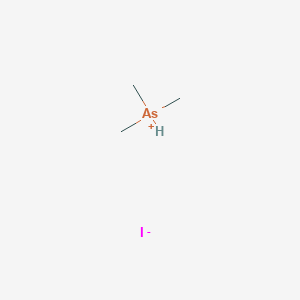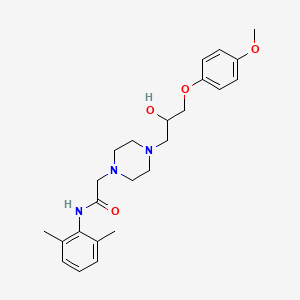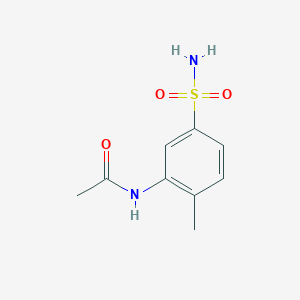
N-(2-methyl-5-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-methyl-5-sulfamoylphenyl)acetamide involves complex chemical processes aimed at creating polyfunctionalized heterocyclic compounds. For instance, the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block is a notable method for synthesizing these compounds, showcasing its reactivity and applications in creating diverse molecular structures (Gouda, 2014).
Molecular Structure Analysis
Understanding the molecular structure of N-(2-methyl-5-sulfamoylphenyl)acetamide is crucial for its application in various chemical reactions and developments. The acetamide unit's slight twist relative to the 2-methylphenyl substituent demonstrates the intricacies of its structural conformation, which is closely related to that of unsubstituted N-phenylacetamide but with slightly different bond parameters (Gowda et al., 2007).
Chemical Reactions and Properties
N-(2-methyl-5-sulfamoylphenyl)acetamide participates in a variety of chemical reactions, indicating its versatile chemical properties. For example, its reactivity with enolates derived from methyl alpha-phenylthioacetate to give substituted alpha-phenylthio lactams showcases its utility in synthesizing functionalized lactams with potential applications in medicinal chemistry (Bower et al., 2006).
Physical Properties Analysis
The physical properties of N-(2-methyl-5-sulfamoylphenyl)acetamide, such as solubility, melting point, and crystal structure, are integral to its handling and application in various research fields. Studies on related compounds provide insights into the intermolecular hydrogen bonds and crystal structure stabilization, which are significant for understanding its physical behavior and application potential (Kang et al., 2011).
Chemical Properties Analysis
The chemical properties of N-(2-methyl-5-sulfamoylphenyl)acetamide, including its reactivity, stability, and interaction with other compounds, are critical for its utilization in chemical synthesis and pharmaceutical research. Its role in the synthesis of glutaminase inhibitors illustrates the importance of understanding its chemical behavior for therapeutic applications (Shukla et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-3-4-8(15(10,13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNCJNHFYBSIQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-sulfamoylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

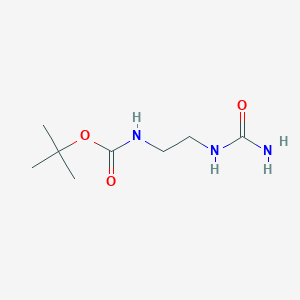
![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)
